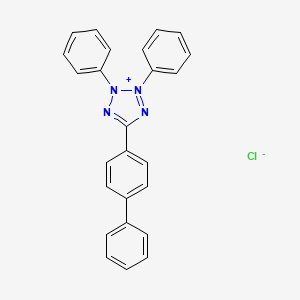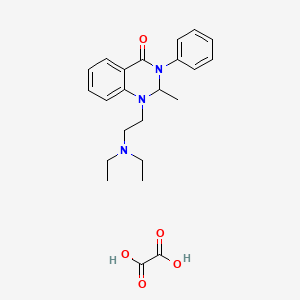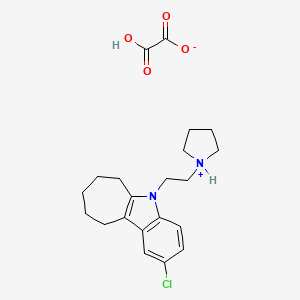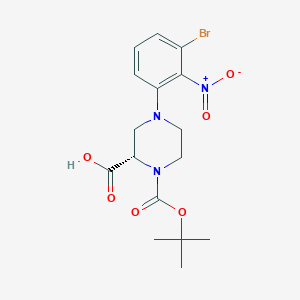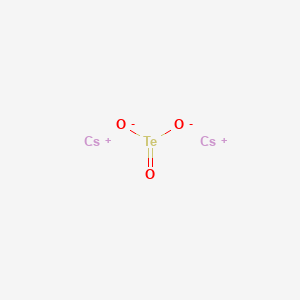
Dicesium tellurium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicesium tellurium trioxide, with the chemical formula Cs₂TeO₃, is a compound composed of cesium and tellurium trioxide.
Preparation Methods
The preparation of dicesium tellurium trioxide typically involves the reaction of tellurium oxide (TeO₂) with cesium oxide (Cs₂O) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete formation of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Dicesium tellurium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products .
Scientific Research Applications
Dicesium tellurium trioxide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it is used in the production of advanced materials and electronic devices .
Mechanism of Action
The mechanism of action of dicesium tellurium trioxide involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. These interactions are mediated by the unique chemical properties of the compound, such as its ability to form stable complexes with biomolecules .
Comparison with Similar Compounds
Dicesium tellurium trioxide can be compared with other similar compounds, such as tellurium dioxide (TeO₂) and tellurium trioxide (TeO₃). While all these compounds contain tellurium, they differ in their chemical composition and properties. This compound is unique due to the presence of cesium, which imparts distinct chemical and physical characteristics. Other similar compounds include tellurium tetrachloride (TeCl₄) and tellurium hexafluoride (TeF₆), which also exhibit unique properties and applications .
Properties
CAS No. |
15899-92-0 |
|---|---|
Molecular Formula |
Cs2O3Te |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
dicesium;tellurite |
InChI |
InChI=1S/2Cs.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
JKKMKUTZZZCTIP-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)[O-].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




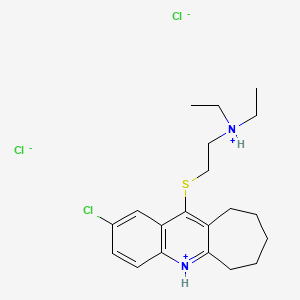
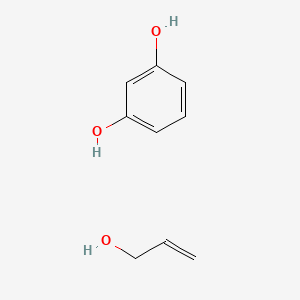
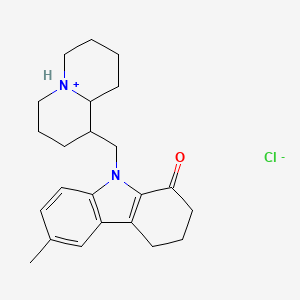

![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)



